

# **Application Notes and Protocols for AZD7545 Administration in Rodent Models of Diabetes**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AZD7545   |           |
| Cat. No.:            | B15615159 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

AZD7545 is a potent and selective inhibitor of Pyruvate Dehydrogenase Kinase (PDHK), specifically targeting the PDHK1 and PDHK2 isoforms.[1][2] By inhibiting these kinases, AZD7545 prevents the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex (PDC).[3][4] This leads to an increased proportion of the active, dephosphorylated form of the PDC, thereby enhancing glucose oxidation.[1][3] These characteristics make AZD7545 a valuable tool for investigating the role of the PDC in glucose metabolism and as a potential therapeutic agent for Type 2 Diabetes.[1][5]

These application notes provide detailed protocols for the preparation and oral administration of **AZD7545** to rodent models of diabetes, along with methods for assessing its pharmacological effects on Pyruvate Dehydrogenase (PDH) activity and blood glucose levels.

## **Mechanism of Action of AZD7545**

The Pyruvate Dehydrogenase Complex is a critical mitochondrial enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the conversion of pyruvate to acetyl-CoA. The activity of the PDC is regulated by reversible phosphorylation; PDHKs phosphorylate and inactivate the complex. **AZD7545**, by inhibiting PDHK1 and PDHK2, activates the PDC, leading to increased glucose utilization.[1][3]





Click to download full resolution via product page

**Figure 1:** Mechanism of action of **AZD7545** on the Pyruvate Dehydrogenase Complex.

## **Quantitative Data Summary**

The following tables summarize the in vitro and in vivo efficacy of AZD7545.

Table 1: In Vitro Inhibitory and Activator Activity of AZD7545

| Parameter          | Target/System              | Value (EC50/IC50) | Reference |  |
|--------------------|----------------------------|-------------------|-----------|--|
| PDHK1 Inhibition   | Recombinant Human          | 36.8 nM           | [2]       |  |
| PDHK2 Inhibition   | Recombinant Human          | 6.4 nM            | [2]       |  |
| PDH Activity       | Recombinant Human<br>PDHK2 | 5.2 nM            | [1]       |  |
| Pyruvate Oxidation | Primary Rat<br>Hepatocytes | 105 nM            | [1]       |  |

Table 2: In Vivo Efficacy of Orally Administered AZD7545 in Rodent Models



| Animal<br>Model                 | Dose                         | Duration | Tissue             | Effect on<br>Active<br>PDH         | Effect on<br>Blood<br>Glucose                   | Referenc<br>e |
|---------------------------------|------------------------------|----------|--------------------|------------------------------------|-------------------------------------------------|---------------|
| Wistar<br>Rats                  | 30 mg/kg<br>(single<br>dose) | N/A      | Liver              | Increase<br>from 24.7%<br>to 70.3% | Not<br>specified                                | [1][5]        |
| Wistar<br>Rats                  | 30 mg/kg<br>(single<br>dose) | N/A      | Skeletal<br>Muscle | Increase<br>from 21.1%<br>to 53.3% | Not<br>specified                                | [1][5]        |
| Obese<br>Zucker<br>(fa/fa) Rats | 10 mg/kg<br>(single<br>dose) | N/A      | Muscle             | Significantl<br>y elevated         | Not<br>specified                                | [1][5]        |
| Obese<br>Zucker<br>(fa/fa) Rats | 10 mg/kg<br>(twice<br>daily) | 7 days   | N/A                | Not<br>specified                   | Elimination<br>of<br>postprandi<br>al elevation | [1][5]        |

# **Experimental Protocols**Preparation of AZD7545 for Oral Gavage

#### Materials:

- AZD7545 powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer



#### Procedure:

- Calculate the required amount of AZD7545 based on the desired dose (e.g., 10 mg/kg) and the number and weight of the rats.
- Prepare the vehicle solution. A commonly used vehicle consists of:
  - 10% DMSO
  - o 40% PEG300
  - 5% Tween-80
  - 45% Saline
- To prepare the formulation, first dissolve the weighed AZD7545 powder in DMSO.
- Add PEG300 and vortex until the solution is clear.
- Add Tween-80 and vortex to mix.
- Finally, add the saline and vortex thoroughly to ensure a homogenous suspension.
- The final formulation should be prepared fresh daily.

### In Vivo Administration of AZD7545 to Zucker Rats

This protocol describes a 7-day study to evaluate the effect of **AZD7545** on the 24-hour glucose profile in obese Zucker (fa/fa) rats.

#### Materials:

- Obese Zucker (fa/fa) rats (e.g., 12 weeks old)
- AZD7545 formulation (prepared as in section 4.1)
- Vehicle solution
- Oral gavage needles (20-22G)



- Glucometer and test strips
- Standard rat chow

#### Procedure:

- Acclimatization: House the rats in individual cages for at least one week before the start of the experiment to allow for acclimatization to the housing conditions and handling.
- Grouping: Randomly divide the animals into two groups: a vehicle control group and an AZD7545 treatment group.
- Dosing:
  - Administer the AZD7545 formulation (e.g., 10 mg/kg) or vehicle to the respective groups via oral gavage.
  - Dosing should be performed twice daily (e.g., at 08:00 and 18:00) for 7 consecutive days.
  - The volume of administration should be adjusted based on the individual animal's body weight (typically 5-10 ml/kg).
- · Blood Glucose Monitoring:
  - On the 7th day of treatment, perform a 24-hour blood glucose profile.
  - Collect blood samples from the tail vein at multiple time points throughout the day,
    particularly before and after feeding, to assess the postprandial glucose response.[1][5]
  - Measure blood glucose levels using a calibrated glucometer.
- Tissue Collection (Optional): At the end of the study, animals can be euthanized, and tissues such as liver and skeletal muscle can be collected for further analysis (e.g., PDH activity assay).





Click to download full resolution via product page

**Figure 2:** Experimental workflow for in vivo evaluation of **AZD7545**.

# Pyruvate Dehydrogenase (PDH) Activity Assay in Tissue Homogenates

## Methodological & Application





This protocol describes the measurement of PDH activity in liver or skeletal muscle tissue collected from treated animals.

#### Materials:

- Frozen tissue samples (liver or skeletal muscle)
- Ice-cold homogenization buffer (containing protease and phosphatase inhibitors)
- Dounce or motor-driven homogenizer
- Refrigerated centrifuge
- PDH activity assay kit (colorimetric or ELISA-based)
- Microplate reader

#### Procedure:

- Tissue Homogenization:
  - Weigh approximately 50-100 mg of frozen tissue.
  - Add 5-10 volumes of ice-cold homogenization buffer.[6]
  - Homogenize the tissue thoroughly on ice.[6]
  - Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[6]
  - Collect the supernatant, which contains the soluble proteins including the PDH complex.
    Keep the supernatant on ice.[6]
- Protein Quantification: Determine the protein concentration of the supernatant using a standard method such as a BCA assay.
- PDH Activity Measurement:
  - Follow the instructions provided with the commercial PDH activity assay kit.



- Typically, a standardized amount of protein from each tissue lysate is added to the wells of a 96-well plate.
- The reaction is initiated by the addition of a master mix containing the necessary substrates and cofactors.
- The change in absorbance is measured over time using a microplate reader.
- Data Analysis:
  - Calculate the PDH activity, often expressed as mU/mg of protein.
  - Compare the PDH activity in the AZD7545-treated group to the vehicle-treated control group.

## **Hepatocyte Pyruvate Oxidation Assay**

This in vitro assay assesses the direct effect of **AZD7545** on pyruvate metabolism in a cellular context.

#### Materials:

- · Primary rat hepatocytes
- Collagen-coated culture plates
- Krebs-Henseleit buffer
- AZD7545 (dissolved in DMSO)
- [1-14C]-pyruvate
- CO<sub>2</sub> trapping scintillant
- Scintillation counter

#### Procedure:



- Hepatocyte Isolation and Culture: Isolate primary hepatocytes from Wistar rats using collagenase perfusion and plate them on collagen-coated plates.
- Treatment: Treat the cultured hepatocytes with varying concentrations of AZD7545 for a predetermined time.
- Metabolic Labeling: Add [1-14C]-pyruvate to the culture medium.
- CO<sub>2</sub> Trapping: Measure the rate of pyruvate oxidation by quantifying the amount of <sup>14</sup>CO<sub>2</sub> produced and trapped in a suitable scintillant.
- Data Analysis: Calculate the EC<sub>50</sub> for the stimulation of pyruvate oxidation from the doseresponse curve.[3]

## **Concluding Remarks**

The protocols outlined in these application notes provide a comprehensive framework for the investigation of **AZD7545** in rodent models of diabetes. The oral gavage administration of **AZD7545** has been shown to be an effective method for in vivo studies, leading to the activation of the Pyruvate Dehydrogenase Complex and subsequent improvements in glucose homeostasis. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for researchers in the field of metabolic diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. AZD7545, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]



- 4. benchchem.com [benchchem.com]
- 5. portlandpress.com [portlandpress.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for AZD7545 Administration in Rodent Models of Diabetes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615159#azd7545-administration-route-for-rodent-models-of-diabetes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com